(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate
Description
This compound is a synthetic derivative featuring a benzodioxole moiety, a piperidine ring, an acryloyl group, and a sulfonyl-linked acetate ester. The benzodioxole group is common in natural and synthetic bioactive compounds, often associated with enhanced metabolic stability and receptor binding affinity . The piperidine and sulfonyl groups may influence solubility and pharmacokinetic properties, while the acryloyl moiety could enable covalent interactions with biological targets, a feature observed in ferroptosis-inducing compounds (FINs) .
Properties
IUPAC Name |
methyl 2-[1-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl]sulfonylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO7S/c1-24-18(21)11-27(22,23)14-6-8-19(9-7-14)17(20)5-3-13-2-4-15-16(10-13)26-12-25-15/h2-5,10,14H,6-9,11-12H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLAVKFIBYJFSU-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the acrylate group: The acrylate group can be introduced via a Wittig reaction or a Heck coupling reaction.
Piperidine ring formation: The piperidine ring is often synthesized through a reductive amination process.
Final coupling: The final step involves coupling the benzo[d][1,3]dioxole moiety with the piperidine ring and the acrylate group under suitable conditions, such as using a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The acrylate group can be reduced to form saturated esters.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.
Reduction: Saturated esters from the acrylate group.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and receptor binding domains.
Medicine
In medicinal chemistry, (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole moiety may interact with hydrophobic pockets, while the acrylate group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzodioxole-Containing Analogues
Compounds like safrole (a natural benzodioxole derivative) and synthetic analogues (e.g., piperonyl butoxide) share the benzodioxole motif. Studies indicate that sulfonyl groups enhance binding to enzymes like cytochrome P450, which may increase metabolic stability .
Piperidine-Based Derivatives
Compounds such as 1-(benzo[d][1,3]dioxol-5-yl)-N-(piperidin-4-yl)acrylamide lack the sulfonyl-acetate ester. The addition of this group in the target compound may alter its pharmacokinetics, such as prolonging half-life due to esterase-mediated hydrolysis .
Acryloyl-Containing Bioactive Molecules
The acryloyl group is present in FINs like erastin, which induce ferroptosis in cancer cells. The target compound’s acryloyl-piperidine linkage may mimic erastin’s mechanism but with higher specificity due to the benzodioxole moiety, which could reduce off-target effects in normal tissues .
Bioactivity and Pharmacological Profiles
Hypothesized Mechanisms
- Ferroptosis Induction : The acryloyl group may covalently bind to glutathione peroxidase 4 (GPX4), a key ferroptosis regulator, similar to FINs .
- Insecticidal Activity : Benzodioxole derivatives disrupt insect cytochrome P450 enzymes. The sulfonyl-acetate group may enhance penetration through insect cuticles, as seen in plant-derived bioactive compounds .
Comparative Data Table
| Compound Name | Key Substituents | Hypothesized Bioactivity | Structural Advantages |
|---|---|---|---|
| (E)-methyl 2-([...]sulfonyl)acetate | Benzodioxole, sulfonyl, acryloyl | Ferroptosis induction, enzyme inhibition | Enhanced solubility, target specificity |
| Safrole | Benzodioxole, allyl chain | Carcinogen, insecticide | High volatility, limited stability |
| Erastin | Quinazolinone, acrylamide | Ferroptosis induction | Limited tissue specificity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-methyl 2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)acetate?
- Methodology : Synthesis typically involves multi-step reactions, including nucleophilic substitutions and acryloyl coupling. Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide, DMF) enhance reaction rates and yields .
- Catalysts : Use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
- Temperature control : Reactions often proceed at 0–25°C to minimize side products .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- Key methods :
- NMR spectroscopy : Confirm regiochemistry (e.g., E-isomer geometry via H-NMR coupling constants) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection) .
- HPLC : Assess purity (>95% required for biological assays) .
- Data interpretation : Cross-reference spectral data with PubChem or crystallographic databases .
Q. How does the compound’s structural framework influence its physicochemical properties?
- Core features :
- Benzo[d][1,3]dioxole : Enhances lipophilicity and metabolic stability .
- Piperidine-sulfonyl group : Modulates solubility and hydrogen-bonding capacity (TPSA ≈ 90 Ų) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s bioactivity and target interactions?
- Approach :
- Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential surfaces to identify reactive sites .
- Molecular docking : Screen against targets (e.g., enzymes with piperidine-binding pockets) using AutoDock Vina .
Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Hypothesis testing :
- Pharmacokinetics (PK) : Assess bioavailability via plasma protein binding assays and hepatic microsomal stability tests .
- Metabolite identification : Use LC-MS/MS to detect phase I/II metabolites that may reduce activity .
Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced potency?
- SAR design :
- Functional group swaps : Replace sulfonyl with carbamoyl to test impact on target affinity .
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzo[d][1,3]dioxole ring to modulate π-π stacking .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
- Troubleshooting :
- Catalyst optimization : Replace EDC with HATU for improved acryloyl coupling efficiency .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during intermediate steps .
Q. What statistical methods optimize reaction conditions for scalability?
- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, solvent, and catalyst loading effects .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield (e.g., 65% methanol/buffer mobile phase for HPLC purity checks) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
